

# tissue-specific expression patterns of ACE2 protein

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An In-depth Technical Guide to the Tissue-Specific Expression Patterns of ACE2 Protein

#### Introduction

Angiotensin-converting enzyme 2 (ACE2) is a type I transmembrane metallocarboxypeptidase that plays a crucial role in the Renin-Angiotensin System (RAS), a key regulator of blood pressure, fluid and electrolyte balance, and inflammation.[1][2][3] ACE2 functions primarily by converting the vasoconstrictor peptide Angiotensin II into the vasodilator Angiotensin (1-7).[1][2] Beyond its physiological role, ACE2 has gained significant attention as the primary cellular entry receptor for several coronaviruses, including SARS-CoV and SARS-CoV-2.[1][4][5] The expression pattern and abundance of ACE2 in various human tissues are critical determinants of viral tropism and the pathophysiology of related diseases.[5][6]

This guide provides a comprehensive overview of the tissue-specific expression of the **ACE2 protein**, summarizing quantitative data, detailing experimental methodologies for its detection, and illustrating its key signaling pathways. The information is intended for researchers, scientists, and professionals involved in drug development and related biomedical fields.

# **Quantitative Expression of ACE2**

The expression of ACE2 varies significantly across different human tissues at both the mRNA and protein levels. Large-scale transcriptomics projects like the Human Protein Atlas (HPA), the Genotype-Tissue Expression (GTEx) project, and the Functional Annotation of the Mammalian Genome 5 (FANTOM5) consortium provide extensive quantitative data on mRNA levels.[7] It is



important to note that mRNA expression does not always directly correlate with protein abundance due to post-transcriptional, translational, and post-translational regulation.[6]

# **ACE2 mRNA Expression Levels in Human Tissues**

The following table summarizes consensus mRNA expression data from the HPA, GTEx, and FANTOM5 datasets, presented as mean protein-coding transcripts per million (pTPM) or normalized expression (NX), where a value  $\geq 1.0$  is considered expressed.[6][7]

Tissue	HPA (pTPM)[6]	GTEx (Median TPM)[8]	FANTOM5 (Scaled Tags Per Million)[6]	Consensus (NX)[7]
Small Intestine	366.3	24.45 - 50.06	420.9	High
Testis	120.0	46.53	92.3	High
Kidney	107.2	7.68 - 10.70	31.5	High
Gallbladder	134.6	N/A	52.6	High
Heart Muscle	31.1	5.42 - 8.99	31.6	High
Colon	14.1	2.78 - 4.68	197.3	Medium
Thyroid Gland	5.8	6.17 - 6.41	16.7	Medium
Adipose Tissue	N/A	8.54 - 9.41	5.6	Medium
Liver	N/A	N/A	N/A	Low
Lung	N/A	N/A	N/A	Low / Not Detected
Urinary Bladder	N/A	N/A	N/A	Low

Data compiled from multiple sources.[6][7][8] N/A indicates data was not available in the cited source.

### **ACE2 Protein Expression Levels in Human Tissues**



Protein expression data, primarily derived from immunohistochemistry (IHC) and mass spectrometry, provides spatial localization at the cellular level. The Human Protein Atlas provides a knowledge-based annotation of protein expression.[9][10]

Tissue	Protein Expression Level (IHC)[9][10][11]	Key Cell Types with Positive Staining[7][9][11] [12]	
Small Intestine	High	Enterocytes (brush border)	
Kidney	High	Proximal renal tubules	
Testis	High	Sertoli and Leydig cells	
Gallbladder	High	Glandular cells	
Heart	Medium	Cardiomyocytes, endothelial cells, pericytes	
Seminal Vesicle	Medium	Glandular cells	
Epididymis	Medium	Glandular cells	
Pancreas	Medium	Exocrine glandular cells, ducts	
Nasal Mucosa	Low	Ciliated cells	
Bronchus	Low	Ciliated cells	
Lung	Low / Not Detected	Rare staining in alveolar cells	
Oral Mucosa	Low	Basal layer of squamous epithelium	
Endothelial Cells	Medium	Arterial and venous endothelial cells in many organs	
Smooth Muscle Cells	Medium	Arterial smooth muscle cells in many organs	

# **Signaling Pathways Involving ACE2**

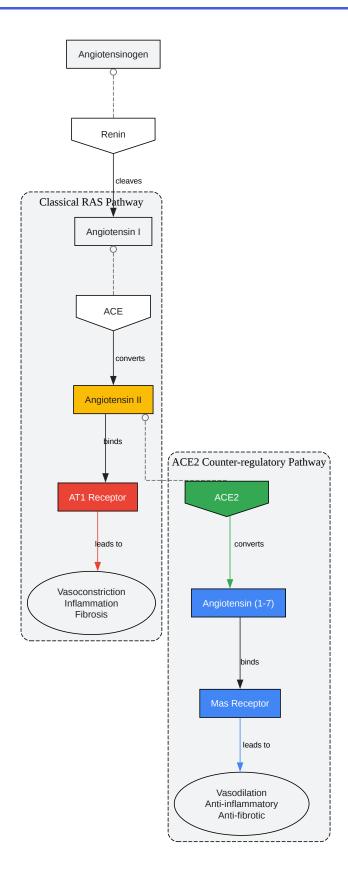
ACE2 is a central component of the Renin-Angiotensin System and serves as a viral receptor.



# **Role in the Renin-Angiotensin System (RAS)**

ACE2 counter-regulates the classical ACE pathway. While ACE converts Angiotensin I to the potent vasoconstrictor Angiotensin II (Ang II), ACE2 degrades Ang II into Angiotensin (1-7), which has vasodilatory, anti-proliferative, and anti-inflammatory effects.[2][3][13] This balance is critical for cardiovascular homeostasis.[3]





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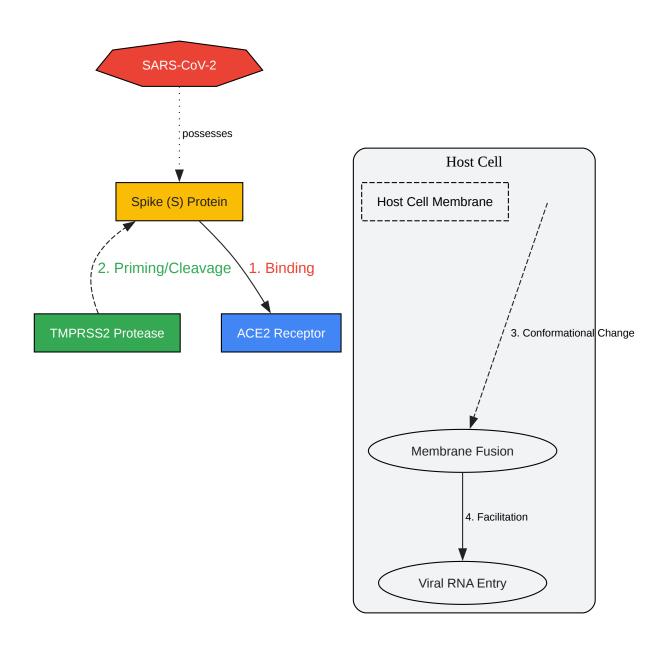
Caption: The dual axes of the Renin-Angiotensin System (RAS).



## Role as a Receptor for SARS-CoV-2

ACE2 acts as the cellular doorway for SARS-CoV-2.[2] The virus's spike (S) protein binds to the extracellular domain of the membrane-bound **ACE2 protein**.[4] This binding event triggers conformational changes and subsequent cleavage of the S protein by host proteases like TMPRSS2, facilitating the fusion of the viral and cellular membranes and allowing the viral genome to enter the host cell.[14]





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Caption: SARS-CoV-2 cellular entry mechanism via the ACE2 receptor.

# **Experimental Protocols for ACE2 Detection**



Accurate detection and quantification of **ACE2 protein** and mRNA are fundamental for research. Below are generalized protocols for common techniques.

## Immunohistochemistry (IHC)

IHC is used to visualize the location of **ACE2 protein** within formalin-fixed, paraffin-embedded (FFPE) tissues.[7][15]

- Deparaffinization and Rehydration:
  - Immerse slides in xylene (2-3 changes, 5 minutes each).
  - Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2-3 minutes each).
  - Rinse with distilled water.
- Antigen Retrieval:
  - Perform heat-induced epitope retrieval (HIER).[16][17]
  - Immerse slides in a retrieval buffer (e.g., Tris-EDTA, pH 9.0 or Citrate buffer, pH 6.0).
  - Heat in a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes.
  - Allow slides to cool to room temperature.
- Blocking:
  - Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.
  - Block non-specific binding sites with a protein block solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes.
- Primary Antibody Incubation:
  - Dilute the primary anti-ACE2 antibody (e.g., rabbit monoclonal) in an antibody diluent reagent (typical dilutions range from 1:100 to 1:500).[15][17]

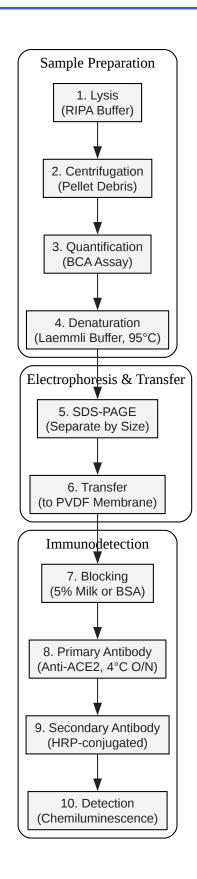


- Incubate slides with the primary antibody overnight at 4°C or for 1 hour at room temperature in a humidified chamber.[15]
- Secondary Antibody and Detection:
  - Wash slides with a buffer (e.g., PBS with 0.05% Tween-20).
  - Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 30-60 minutes.
  - Develop the signal using a chromogen solution like DAB (3,3'-Diaminobenzidine), which produces a brown precipitate at the antigen site.[16]
- Counterstaining and Mounting:
  - Counterstain with hematoxylin to visualize cell nuclei (blue).[7]
  - Dehydrate slides through a graded ethanol series and clear with xylene.
  - Mount with a permanent mounting medium and coverslip.
- Analysis:
  - Digitize slides and analyze staining intensity and distribution using microscopy.

## **Western Blotting**

Western blotting is used to detect and semi-quantify **ACE2 protein** in tissue or cell lysates.[18] The full-length glycosylated **ACE2 protein** has an approximate molecular weight of 120 kDa. [17][18]





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Caption: A standard workflow for the Western Blotting protocol.



#### Protein Extraction:

- Homogenize tissue or lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[18][19]
- Centrifuge the lysate at ~16,000 x g for 20 minutes at 4°C to pellet debris.
- Collect the supernatant containing the soluble proteins.
- Protein Quantification:
  - Determine the protein concentration of each sample using a method like the BCA assay.
- Sample Preparation and Electrophoresis:
  - Mix 20-100 µg of protein with Laemmli sample buffer containing a reducing agent (e.g.,
     DTT or β-mercaptoethanol).[18][19]
  - Boil samples at 95-100°C for 5-10 minutes.[18]
  - Load samples onto an SDS-PAGE gel (e.g., 4-20% gradient or 10% polyacrylamide) and run at a constant voltage until the dye front reaches the bottom.[18][19]
- Protein Transfer:
  - Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Immunodetection:
  - Block the membrane for 1 hour at room temperature with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[18]
  - Incubate the membrane with a primary anti-ACE2 antibody (e.g., 1:500 to 1:5000 dilution)
     overnight at 4°C with gentle agitation.[18][19]
  - Wash the membrane 3-5 times with TBST.[18]



- Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 to 1:10000 dilution) for 1 hour at room temperature.[18]
- Wash the membrane again with TBST.
- Signal Detection:
  - Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[19]

# **Quantitative Real-Time PCR (qRT-PCR)**

qRT-PCR is used to measure the relative quantity of ACE2 mRNA transcripts.

- RNA Extraction:
  - Extract total RNA from tissues or cells using a suitable kit (e.g., Trizol or column-based methods).
  - Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
- Reverse Transcription:
  - Synthesize complementary DNA (cDNA) from 1-2 μg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
- qPCR Reaction:
  - Prepare a reaction mix containing cDNA template, forward and reverse primers for ACE2,
     and a SYBR Green or TaqMan master mix.[20][21]
  - Use a housekeeping gene (e.g., GAPDH, β-Actin) as an internal control for normalization.
     [21][22]
  - Example Human ACE2 Primers:
    - Forward: 5'-CAGGGAACAGGTAGAGGACATT-3'[22]
    - Reverse: 5'-CAGAGGGTGAACATACAGTTGG-3'[22]



- · Thermal Cycling:
  - Perform the qPCR on a real-time PCR instrument with a typical program:
    - Initial denaturation (e.g., 95°C for 90 seconds).[21]
    - 40 cycles of: denaturation (95°C for 30-40 seconds), annealing (60°C for 30 seconds), and extension (72°C for 30 seconds).[21]
    - Include a final melt curve analysis for SYBR Green assays to ensure product specificity.
- Data Analysis:
  - Calculate the relative expression of ACE2 mRNA using the comparative CT (2-ΔΔCT) method, normalizing the ACE2 CT value to the housekeeping gene CT value.

#### Conclusion

The expression of ACE2 is highly tissue-specific, with the highest levels consistently observed in the small intestine, kidney, testis, and gallbladder.[6][7][23] Lower but significant expression is found in the cardiovascular system and various epithelial and endothelial cells.[9][12] Its expression in the respiratory system is generally low, which has been a subject of intense research in the context of respiratory viruses.[7][23] Understanding this distinct expression profile is paramount for elucidating the physiological functions of ACE2 and its role in disease, providing a critical knowledge base for the development of targeted therapeutic strategies. The methodologies detailed in this guide provide a foundation for researchers to accurately assess ACE2 expression in their specific models and systems.

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